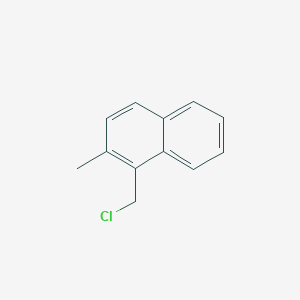

1-Chloromethyl-2-methylnaphthalene

Description

The exact mass of the compound 1-Chloromethyl-2-methylnaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59830. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloromethyl-2-methylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloromethyl-2-methylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBYRSZXHDPASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984774 | |

| Record name | 1-(Chloromethyl)-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6626-23-9 | |

| Record name | 1-(Chloromethyl)-2-methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6626-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloromethyl-2-methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006626239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6626-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Chloromethyl)-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloromethyl-2-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Chloromethyl-2-methylnaphthalene" CAS number 6626-23-9

An In-Depth Technical Guide to 1-Chloromethyl-2-methylnaphthalene (CAS 6626-23-9): Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

1-Chloromethyl-2-methylnaphthalene (CAS No. 6626-23-9) is a functionalized aromatic hydrocarbon of significant interest to the scientific community, particularly those in organic synthesis, medicinal chemistry, and material science. Structurally, it consists of a naphthalene core substituted with a methyl group at the 2-position and a reactive chloromethyl group at the 1-position. This specific arrangement makes it a valuable and versatile chemical intermediate.[1][2] The naphthalene scaffold itself is a privileged structure in drug discovery, forming the backbone of numerous FDA-approved therapeutics, including the antifungal agent Terbinafine and the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[3][4]

The primary utility of 1-Chloromethyl-2-methylnaphthalene stems from the high reactivity of its benzylic chloride functional group. This group serves as an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the 2-methylnaphthalene moiety to a wide array of molecules, enabling the synthesis of complex chemical structures and libraries of compounds for biological screening.[5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the compound's properties, a detailed protocol for its synthesis, an exploration of its chemical reactivity, and a discussion of its applications, all grounded in established scientific principles and safety protocols.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key identifiers and properties for 1-Chloromethyl-2-methylnaphthalene are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6626-23-9 | [2][6][7] |

| Molecular Formula | C₁₂H₁₁Cl | [2][6] |

| Molecular Weight | 190.67 g/mol | [2][6] |

| IUPAC Name | 1-(chloromethyl)-2-methylnaphthalene | [2] |

| Melting Point | 59-62 °C (lit.) | [2] |

| Boiling Point | 317 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.138 g/cm³ | [2] |

| Appearance | Solid | [7] |

| SMILES | CC1=C(C2=CC=CC=C2C=C1)CCl | [2] |

| InChIKey | STBYRSZXHDPASK-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The most direct and established method for synthesizing substituted chloromethylnaphthalenes is the electrophilic aromatic substitution reaction known as chloromethylation. This involves reacting the parent aromatic hydrocarbon with a source of formaldehyde and hydrogen chloride, typically in the presence of an acid catalyst.

Synthetic Pathway Overview

The synthesis of 1-Chloromethyl-2-methylnaphthalene proceeds via the chloromethylation of 2-methylnaphthalene. In this reaction, formaldehyde and hydrochloric acid generate an electrophilic species, likely a chloromethyl cation or a related complex, which then attacks the electron-rich naphthalene ring. The substitution occurs preferentially at the C1 (alpha) position due to the directing effects of the fused ring system and the activating nature of the methyl group.

Caption: Synthesis of 1-Chloromethyl-2-methylnaphthalene.

Detailed Experimental Protocol: Chloromethylation of 2-Methylnaphthalene

This protocol is adapted from established procedures for the chloromethylation of naphthalene.[3] The causality behind each step is explained to ensure a deep understanding of the process.

Materials:

-

2-Methylnaphthalene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Orthophosphoric Acid (H₃PO₄, 85%)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 2-methylnaphthalene (0.10 mol), paraformaldehyde (0.15 mol), concentrated HCl (25 mL), and orthophosphoric acid (10 mL).

-

Causality: 2-Methylnaphthalene is the aromatic substrate. Paraformaldehyde serves as the source of formaldehyde, which is less volatile and easier to handle than aqueous formaldehyde. The strong acids (HCl and H₃PO₄) act as catalysts to generate the reactive electrophile for the substitution reaction.

-

-

Reaction Execution: Heat the mixture in a water bath to 80-85 °C. Stir the mixture vigorously for 8-10 hours. The reaction mixture will become oily.

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring is crucial to ensure proper mixing of the heterogeneous phases, maximizing the interfacial area for the reaction to occur.

-

-

Workup and Isolation: After the reaction period, cool the flask to room temperature, then further cool in an ice bath to 15-20 °C. Pour the mixture into 200 mL of cold water. An oily layer containing the product will separate.

-

Causality: Cooling stops the reaction. Quenching with water helps to dissolve the remaining acids and inorganic byproducts, facilitating the separation of the organic product.

-

-

Washing: Carefully decant the aqueous layer. Wash the remaining oily layer three times with 100 mL portions of cold water, followed by a single wash with 50 mL of saturated sodium bicarbonate solution to neutralize any residual acid.

-

Causality: Multiple water washes remove water-soluble impurities. The bicarbonate wash is a critical step to neutralize the strong acid catalysts, preventing potential degradation of the product during subsequent steps.

-

-

Extraction and Drying: Dissolve the washed oil in 150 mL of diethyl ether. Transfer the solution to a separatory funnel and remove any residual aqueous layer. Dry the ether layer over anhydrous sodium sulfate for 30 minutes.

-

Causality: Diethyl ether is an effective solvent for extracting the nonpolar organic product. Anhydrous sodium sulfate is a drying agent that removes trace amounts of water from the organic solution, which is necessary before solvent evaporation.

-

-

Solvent Removal and Purification: Filter the solution to remove the sodium sulfate. Evaporate the diethyl ether using a rotary evaporator. The crude product can then be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield pure 1-Chloromethyl-2-methylnaphthalene.

-

Causality: Rotary evaporation efficiently removes the volatile solvent. Vacuum distillation is employed because the product has a high boiling point, and distillation at atmospheric pressure could lead to decomposition. Recrystallization is an alternative purification method based on differences in solubility between the product and impurities.

-

Chemical Reactivity and Mechanistic Considerations

The Naphthylmethyl Chloride Moiety

The synthetic utility of 1-Chloromethyl-2-methylnaphthalene is dominated by the reactivity of the chloromethyl group. As a benzylic halide, the C-Cl bond is activated towards nucleophilic substitution. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions. The adjacent naphthalene ring system provides significant resonance stabilization to a potential carbocation intermediate, favoring Sₙ1-type pathways with weaker nucleophiles.

Application in Nucleophilic Substitution: Synthesis of N-Arylmethyl Anilines

A practical application of this reactivity is the synthesis of substituted amines, which are common motifs in pharmacologically active molecules.[3] The following protocol details the synthesis of an N-(2-methylnaphthalen-1-ylmethyl) aniline derivative, a precursor for potential antifungal agents.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. 1-Chloromethyl-2-methylnaphthalene 97 6626-23-9 [sigmaaldrich.com]

Physical and chemical properties of 1-Chloromethyl-2-methylnaphthalene

An In-depth Technical Guide to 1-Chloromethyl-2-methylnaphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of synthetic chemistry, 1-Chloromethyl-2-methylnaphthalene (CAS No. 6626-23-9) emerges as a significant intermediate, valued for its unique combination of a rigid, aromatic naphthalene core and a reactive chloromethyl functional group. This structure provides a strategic entry point for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, including the antifungal agent terbinafine and the beta-blocker propranolol. The strategic placement of the chloromethyl group at the 1-position and a methyl group at the 2-position allows for precise molecular modifications, enabling researchers to fine-tune steric, electronic, and pharmacokinetic properties of target compounds.

This guide serves as a comprehensive technical resource, consolidating critical information on the physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and safe handling of 1-Chloromethyl-2-methylnaphthalene. By integrating established data with insights into experimental causality, this document aims to empower researchers to effectively harness the synthetic potential of this valuable compound.

Molecular Identity and Physicochemical Properties

1-Chloromethyl-2-methylnaphthalene is a solid organic compound whose identity is defined by its specific arrangement of atoms and corresponding identifiers. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the naphthalene ring system dictates its physical properties and chemical behavior.

Table 1: Chemical Identity and Key Identifiers

| Identifier | Value |

| CAS Number | 6626-23-9[1] |

| Molecular Formula | C₁₂H₁₁Cl[1] |

| Molecular Weight | 190.67 g/mol [1] |

| IUPAC Name | 1-(chloromethyl)-2-methylnaphthalene |

| Synonyms | 2-Methyl-1-chloromethylnaphthalene, Naphthalene, 1-(chloromethyl)-2-methyl-[2] |

| SMILES | Cc1ccc2ccccc2c1CCl[1] |

| InChI Key | STBYRSZXHDPASK-UHFFFAOYSA-N[1] |

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white powder/crystalline solid. | [1] |

| Melting Point | 59-62 °C | [1] |

| Boiling Point | 125-126 °C (Note: Pressure not specified, likely reduced) | [2] |

| Density | 1.138 g/cm³ | [2] |

| Flash Point | 140.3 °C | [2] |

| Solubility | Soluble in benzene and ethanol (inferred from 1-chloromethylnaphthalene). Quantitative data in common solvents is not readily available. | [3][4] |

| Chemical Stability | Stable under recommended storage conditions. Sensitive to moisture. | [3] |

| Incompatibilities | Strong bases, nucleophiles, oxidizing agents, alcohols, amines. | [3] |

Spectroscopic Characterization: A Guide to Structural Verification

Accurate structural confirmation is paramount in synthesis. Spectroscopic methods provide a definitive fingerprint of 1-Chloromethyl-2-methylnaphthalene. A detailed experimental and computational study of its vibrational spectra (FT-IR and FT-Raman) has been conducted, providing a strong basis for its characterization[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum is not available, the ¹H and ¹³C NMR spectra can be reliably predicted based on fundamental principles and data from analogous structures like 2-methylnaphthalene[6][7].

-

¹H NMR: The proton spectrum is expected to show three key regions:

-

Methyl Protons (-CH₃): A sharp singlet appearing around δ 2.5 ppm.

-

Chloromethyl Protons (-CH₂Cl): A distinct singlet, deshielded by the adjacent chlorine atom and aromatic ring, expected in the range of δ 4.8 - 5.1 ppm.

-

Aromatic Protons (Ar-H): A complex series of multiplets between δ 7.3 - 8.2 ppm, characteristic of the 1,2-disubstituted naphthalene ring system.

-

-

¹³C NMR: The carbon spectrum will display 12 distinct signals, corresponding to each unique carbon atom.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-20 ppm.

-

Chloromethyl Carbon (-CH₂Cl): A signal significantly downfield due to the electronegative chlorine, expected around δ 45-50 ppm.

-

Aromatic Carbons (Ar-C): Ten signals in the δ 120-140 ppm range, including two quaternary carbons where the substituents are attached.

-

Infrared (IR) Spectroscopy

The FT-IR spectrum provides confirmation of key functional groups. Based on a detailed spectroscopic analysis, the following characteristic vibrations are expected[5]:

-

C-H Stretching (Aromatic): Multiple sharp bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

-

C-H Stretching (Aliphatic): Bands corresponding to the methyl and methylene groups in the 2850-3000 cm⁻¹ region.

-

C=C Stretching (Aromatic): Strong, sharp bands in the 1500-1600 cm⁻¹ region, characteristic of the naphthalene ring.

-

CH₂ Scissoring: A distinctive band for the methylene group around 1450 cm⁻¹.

-

C-Cl Stretching: A strong band in the fingerprint region, typically between 600-800 cm⁻¹, indicative of the chloromethyl group.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. The expected fragmentation for 1-Chloromethyl-2-methylnaphthalene involves:

-

Molecular Ion (M⁺): A peak at m/z = 190, corresponding to the molecular weight. An M+2 peak at m/z = 192 with approximately one-third the intensity will be present due to the ³⁷Cl isotope[8].

-

Base Peak: The most stable fragment is often the naphthylmethyl cation, formed by the loss of the chlorine radical (M - 35). This would result in a very intense peak at m/z = 155 .

-

Other Fragments: Further fragmentation of the m/z 155 ion can occur, potentially leading to the formation of ions like the indenyl cation (C₉H₇⁺) at m/z = 115, a common fragmentation pathway for naphthalene derivatives[9].

Chemical Synthesis and Reactivity

The synthetic utility of 1-Chloromethyl-2-methylnaphthalene stems from the reactivity of the benzylic chloride, which is an excellent electrophilic site for nucleophilic substitution reactions.

Synthesis via Chloromethylation

The most direct synthesis is the chloromethylation of 2-methylnaphthalene. This reaction proceeds via an electrophilic aromatic substitution mechanism. The protocol is adapted from the well-established synthesis of 1-chloromethylnaphthalene[10].

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, combine 2-methylnaphthalene (1.0 eq), paraformaldehyde (1.5 eq), glacial acetic acid (approx. 1.2 mL per gram of naphthalene), and 85% phosphoric acid (approx. 0.8 mL per gram of naphthalene).

-

Addition of HCl: Carefully add concentrated hydrochloric acid (approx. 2.0 eq).

-

Heating: Heat the reaction mixture in a water bath to 80-85 °C with vigorous stirring for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash sequentially with cold water (2x), cold 10% sodium bicarbonate solution, and finally with cold water. The organic product is the lower layer.

-

Extraction & Drying: Extract the product into a suitable organic solvent like diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexanes to yield the final product.

Causality Insight: Phosphoric acid acts as a catalyst and condensing agent, facilitating the formation of the chloromethyl electrophile from formaldehyde and HCl. The reaction temperature is a critical parameter; temperatures that are too low result in a sluggish reaction, while excessively high temperatures can lead to the formation of polymeric byproducts and diarylmethane impurities.

Chemical Reactivity: The Nucleophilic Substitution Pathway

The primary mode of reactivity is the nucleophilic substitution at the benzylic carbon. This reaction is highly efficient due to the stability of the potential carbocation intermediate, which is stabilized by the adjacent naphthalene ring. The reaction typically proceeds via an Sₙ2 mechanism, though Sₙ1 character can increase with polar, protic solvents.

General Reaction: Naphthyl-CH₂(Cl) + Nu⁻ → Naphthyl-CH₂(Nu) + Cl⁻ (where Nu⁻ is a nucleophile, e.g., ⁻CN, ⁻OR, ⁻SR, R₂NH)

Kinetic studies on the analogous 1-chloromethylnaphthalene show that reaction rates are influenced by solvent polarity and the nucleophilicity of the attacking species[11]. This principle is directly applicable to 1-Chloromethyl-2-methylnaphthalene. For example, its reaction with various anilines or heterocyclic amines in the presence of a weak base like potassium carbonate is a common method to generate libraries of potential bioactive compounds[12].

Applications in Drug Discovery and Development

The naphthylmethyl moiety is a privileged scaffold in medicinal chemistry. 1-Chloromethyl-2-methylnaphthalene serves as a key starting material for introducing this group into larger molecules.

-

Antifungal Agents: The parent compound, 1-chloromethylnaphthalene, is a precursor to the allylamine class of antifungal drugs, which inhibit the fungal enzyme squalene epoxidase[12]. By reacting 1-Chloromethyl-2-methylnaphthalene with various amines and heteroaryls, novel derivatives with potential antifungal activity can be synthesized. The 2-methyl group can be exploited to probe specific binding pockets within the enzyme's active site, potentially leading to enhanced potency or an altered spectrum of activity compared to unsubstituted analogues.

-

Other Therapeutic Areas: The naphthalene core is present in drugs for a wide range of conditions, from cardiovascular disease to neurological disorders[13]. The ability to easily derivatize the chloromethyl group makes this compound an attractive starting point for creating libraries of novel compounds for high-throughput screening in various drug discovery programs.

Analytical Methodologies

For quality control, reaction monitoring, and metabolic studies, a reliable analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of this semi-volatile compound.

-

Sample Preparation: Dissolve a precise amount of the sample in a high-purity solvent such as dichloromethane or ethyl acetate.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms ((5%-phenyl)-methylpolysiloxane), is typically used.

-

Injector: Use a split/splitless injector, typically at a temperature of 250-280 °C.

-

Oven Program: A temperature gradient is employed for optimal separation. For example, start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Mass Spectrometer: Operate in Electron Impact (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknown impurities or in Selected Ion Monitoring (SIM) mode for high-sensitivity quantification, monitoring key ions such as m/z 190, 155, and 115.

Causality Insight: The choice of a phenyl-methylpolysiloxane column provides good thermal stability and selectivity for aromatic compounds. A temperature ramp is necessary to ensure that the compound elutes as a sharp peak without thermal degradation while also allowing for the separation of any less volatile impurities.

Safety, Handling, and Toxicology

1-Chloromethyl-2-methylnaphthalene is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Classification: It is classified as corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation. It is a lachrymator (a substance that irritates the eyes and causes tears)[3].

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a full-face shield.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong bases and oxidizing agents. Store in a locked cabinet or area accessible only to authorized personnel[3].

References

- Banedar, P. N. (2011). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica, 3(1), 105-111.

-

PubChem. (n.d.). 1-Chloro-2-methylnaphthalene. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1-Chloromethylnaphthalene. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 2-Methylnaphthalene. National Center for Biotechnology Information. Available at: [Link]

-

Agilent. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Available at: [Link]

- Tormyshev, V. M., Kur, S. Ya., & Koptyug, V. A. (1975). Formation of C₉H₇⁺ ions in the mass spectra of 2-methyl-, 2-chloromethyl-, and 2-hydroxymethylnaphthalenes. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 24, 1481–1484.

- Bhide, B. H., & Patel, M. G. (1985). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(2), 263-269.

- Grummitt, O., & Buck, A. (1943). 1-Chloromethylnaphthalene. Organic Syntheses, 23, 21.

- Helm, P. A., & Jantunen, L. M. (2004). Quantification of chlorinated naphthalenes with GC-MS using the molar response of electron impact ionization. Journal of Environmental Monitoring, 6(3), 224-230.

- Arjunan, V., Santhanam, R., & Mohan, S. (2012). Molecular structure, polarizability, hyperpolarizability analysis and spectroscopic characterization of 1-(chloromethyl)-2-methylnaphthalene with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 337-349.

- Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Reaction Mechanisms of 1-Chloromethyl Naphthalene. Available at: [Link]

-

Sun, H., et al. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-chloro-2-methylpropane. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. U.S. Department of Health and Human Services. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Available at: [Link]

-

Fell, G. (2020). Naphthalene exposure: Simple GC/MS monitoring. Wiley Analytical Science. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 1-Chloromethyl Naphthalene in Modern Chemical Synthesis. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Available at: [Link]

- Takeuchi, A., et al. (2020). Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice.

-

National Center for Biotechnology Information (NCBI). (n.d.). HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Available at: [Link]

Sources

- 1. The chlorination of 1-methylnaphthalene by molecular chlorine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 5. Molecular structure, polarizability, hyperpolarizability analysis and spectroscopic characterization of 1-(chloromethyl)-2-methylnaphthalene with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Methylnaphthalene(91-57-6) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Methylnaphthalene | C11H10 | CID 7055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ias.ac.in [ias.ac.in]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. nbinno.com [nbinno.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

1-Chloromethyl-2-methylnaphthalene molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Properties of 1-Chloromethyl-2-methylnaphthalene

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the molecular structure, physicochemical properties, and synthesis of 1-Chloromethyl-2-methylnaphthalene.

Introduction

1-Chloromethyl-2-methylnaphthalene is a substituted naphthalene derivative with significant applications in organic synthesis. Its bifunctional nature, featuring a reactive chloromethyl group and a substituted naphthalene core, establishes it as a versatile building block for the synthesis of more complex molecules. The strategic placement of the methyl and chloromethyl groups on the naphthalene ring influences its reactivity and makes it a valuable intermediate in the development of novel compounds. Understanding its molecular characteristics is paramount for its effective utilization in synthetic chemistry.

Molecular Structure and Elucidation

The molecular structure of 1-Chloromethyl-2-methylnaphthalene consists of a naphthalene bicyclic aromatic system. A methyl group is attached at the C2 position, and a chloromethyl group is located at the C1 position. The IUPAC name for this compound is 1-(chloromethyl)-2-methylnaphthalene.[1]

The presence of the naphthalene core provides a rigid, planar scaffold, while the chloromethyl group introduces a reactive site susceptible to nucleophilic substitution reactions. The adjacent methyl group can exert steric and electronic effects on the reactivity of the chloromethyl group.

Caption: 2D structure of 1-Chloromethyl-2-methylnaphthalene.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Chloromethyl-2-methylnaphthalene is presented in the table below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁Cl | [1] |

| Molecular Weight | 190.67 g/mol | [1][2][3] |

| CAS Number | 6626-23-9 | [1][3] |

| Appearance | Powder | [3] |

| Melting Point | 59-62 °C | [1][3] |

| Boiling Point | 317 °C at 760 mmHg | [1] |

| Density | 1.138 g/cm³ | [1] |

| Flash Point | 140.3 °C | [1] |

| InChI Key | STBYRSZXHDPASK-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC1=C(C2=CC=CC=C2C=C1)CCl | [1] |

Synthesis Protocol: Chloromethylation of 2-Methylnaphthalene

The synthesis of 1-Chloromethyl-2-methylnaphthalene is most commonly achieved through the electrophilic chloromethylation of 2-methylnaphthalene. This reaction, a variant of the Blanc reaction, introduces a chloromethyl group onto the aromatic ring. The methyl group at the 2-position directs the incoming electrophile primarily to the adjacent C1 position.

Causality of Experimental Choices:

-

Reactants: 2-Methylnaphthalene is the aromatic substrate. Paraformaldehyde serves as the source of formaldehyde, which is less hazardous than using formaldehyde gas directly. Concentrated hydrochloric acid provides both the chloride source and the acidic medium.

-

Catalyst: A Lewis acid like zinc chloride or phosphoric acid is often used to increase the electrophilicity of the formaldehyde species, thereby accelerating the reaction.

-

Temperature Control: The reaction is typically initiated at a lower temperature and then gently heated to control the reaction rate and prevent the formation of byproducts.

Step-by-Step Methodology

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagent Addition: Charge the flask with 2-methylnaphthalene and the chosen solvent (e.g., glacial acetic acid).

-

Add paraformaldehyde to the mixture.

-

Slowly add concentrated hydrochloric acid through the dropping funnel while stirring. If a catalyst is used, it can be added at this stage.

-

Reaction Progression: Gently heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1-Chloromethyl-2-methylnaphthalene.

Caption: General workflow for the synthesis of 1-Chloromethyl-2-methylnaphthalene.

Spectroscopic Analysis

-

¹H NMR: Expected signals would include aromatic protons in the range of 7-8 ppm, a singlet for the chloromethyl protons (CH₂Cl) around 4.5-5.0 ppm, and a singlet for the methyl protons (CH₃) around 2.4-2.6 ppm.

-

¹³C NMR: The spectrum would show signals for the aromatic carbons, the chloromethyl carbon, and the methyl carbon.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

1-Chloromethyl-2-methylnaphthalene is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

-

PubChem. (n.d.). 1-Chloro-2-methylnaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloromethylnaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant.

-

Biological Magnetic Resonance Bank. (n.d.). 2-methylnaphthalene (C11H10) - bmse000537. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1-Chloromethyl-2-methylnaphthalene

This guide provides a comprehensive analysis of the spectroscopic data for 1-chloromethyl-2-methylnaphthalene (CAS No. 6626-23-9), a key intermediate in various chemical syntheses. The structural elucidation of this molecule is paramount for ensuring reaction specificity and product purity. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical characterization of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they pertain to 1-chloromethyl-2-methylnaphthalene.

Molecular Structure and Spectroscopic Overview

1-Chloromethyl-2-methylnaphthalene possesses a naphthalene core substituted with a methyl group at the C2 position and a chloromethyl group at the C1 position. This specific substitution pattern gives rise to a unique spectroscopic fingerprint, which we will explore in detail. The unambiguous identification of this isomer is critical to distinguish it from other structurally similar compounds, such as 1-chloro-2-methylnaphthalene or other chloromethyl-methylnaphthalene isomers.

graph "1_Chloromethyl_2_methylnaphthalene" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Define atom positions

C1 [pos="0,1", label="C"];

C2 [pos="1.4,1", label="C"];

C3 [pos="2.1,0", label="C"];

C4 [pos="1.4,-1", label="C"];

C5 [pos="0,-1", label="C"];

C6 [pos="-0.7,0", label="C"];

C7 [pos="-2.1,0", label="C"];

C8 [pos="-2.8,1", label="C"];

C9 [pos="-2.1,2", label="C"];

C10 [pos="-0.7,2", label="C"];

C11 [pos="2.8,2", label="C"]; // Methyl carbon

C12 [pos="-1.4,-2", label="C"]; // Chloromethyl carbon

Cl [pos="-0.7,-3", label="Cl"];

// Draw bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C6 -- C7;

C7 -- C8;

C8 -- C9;

C9 -- C10;

C10 -- C1;

C2 -- C11;

C5 -- C12;

C12 -- Cl;

// Add hydrogens (optional, for clarity)

H3 [pos="3.1,0", label="H"];

H4 [pos="2.1,-1.5", label="H"];

H7 [pos="-2.8,-0.5", label="H"];

H8 [pos="-3.8,1", label="H"];

H9 [pos="-2.8,2.5", label="H"];

H10 [pos="-0.2,2.5", label="H"];

H11a [pos="3.8,1.5", label="H"];

H11b [pos="3.8,0.5", label="H"];

H11c [pos="3.2,2.8", label="H"];

H12a [pos="-2.4,-2.5", label="H"];

H12b [pos="-0.4,-2.5", label="H"];

C3 -- H3;

C4 -- H4;

C7 -- H7;

C8 -- H8;

C9 -- H9;

C10 -- H10;

C11 -- H11a;

C11 -- H11b;

C11 -- H11c;

C12 -- H12a;

C12 -- H12b;

}

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-chloromethyl-2-methylnaphthalene is expected to show characteristic bands for the aromatic ring, the C-H bonds, and the C-Cl bond. A study by Arjunan et al. (2012) provides experimental FT-IR data for this compound[1].

Experimental FT-IR Data

Wavenumber (cm⁻¹) Assignment ~3050 Aromatic C-H stretching ~2920 Asymmetric CH₂ stretching ~2850 Symmetric CH₂ stretching ~1600, ~1510, ~1460 Aromatic C=C stretching ~1270 C-H in-plane bending ~810, ~750 Aromatic C-H out-of-plane bending ~700 C-Cl stretching

Source: Adapted from Arjunan et al., 2012[1].

Interpretation and Causality:

-

Aromatic C-H Stretching (~3050 cm⁻¹): The sharp bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.

-

Aliphatic C-H Stretching (~2920 and ~2850 cm⁻¹): These bands correspond to the stretching vibrations of the C-H bonds in the methyl and chloromethyl groups.

-

Aromatic C=C Stretching (~1600, ~1510, ~1460 cm⁻¹): The absorptions in this region are due to the stretching of the carbon-carbon double bonds within the naphthalene ring system.

-

C-H Out-of-Plane Bending (~810, ~750 cm⁻¹): The pattern of these bands in the fingerprint region can sometimes be used to infer the substitution pattern of the aromatic ring.

-

C-Cl Stretching (~700 cm⁻¹): The presence of a band in this region is indicative of the carbon-chlorine stretching vibration.

Caption: General workflow for Attenuated Total Reflectance (ATR) FTIR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1-chloromethyl-2-methylnaphthalene, we would expect to see the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrum Data

m/z Proposed Fragment Interpretation 190/192 [C₁₂H₁₁Cl]⁺ Molecular ion peak (with ³⁷Cl isotope peak) 155 [C₁₂H₁₁]⁺ Loss of Cl radical 141 [C₁₁H₉]⁺ Loss of CH₂Cl radical 128 [C₁₀H₈]⁺ Loss of C₂H₃Cl

Interpretation and Causality:

-

Molecular Ion Peak (m/z 190/192): The presence of a pair of peaks with an intensity ratio of approximately 3:1 is a clear indicator of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Loss of Chlorine (m/z 155): The cleavage of the C-Cl bond is a common fragmentation pathway for alkyl chlorides, leading to the formation of a carbocation.

-

Loss of Chloromethyl Radical (m/z 141): Cleavage of the bond between the naphthalene ring and the chloromethyl group would result in this fragment.

-

Further Fragmentation (m/z 128): Subsequent fragmentation of the naphthalene ring can lead to smaller fragments.

Caption: Proposed fragmentation of 1-chloromethyl-2-methylnaphthalene.

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

References

-

Arjunan, V., et al. (2012). Molecular structure, polarizability, hyperpolarizability analysis and spectroscopic characterization of 1-(chloromethyl)-2-methylnaphthalene with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 416-429. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Technical Guide to the Purity and Assay of Commercially Available 1-Chloromethyl-2-methylnaphthalene

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the purity and assay of commercially available 1-Chloromethyl-2-methylnaphthalene. This document delves into the likely impurity profile based on the synthetic route and outlines robust analytical methodologies for accurate quantification and characterization.

Introduction: The Synthetic Landscape and Its Implications on Purity

1-Chloromethyl-2-methylnaphthalene is a key building block in organic synthesis, valued for its reactive chloromethyl group that allows for the introduction of the 2-methylnaphthalene moiety into larger molecules. Its commercial availability is crucial for various research and development endeavors. However, like many fine chemicals, its purity can vary between suppliers and batches, which can significantly impact the outcome of sensitive reactions. Understanding the potential impurities is the first step toward reliable analysis.

The most common industrial synthesis of 1-Chloromethyl-2-methylnaphthalene is achieved through the chloromethylation of 2-methylnaphthalene.[1] This electrophilic aromatic substitution reaction, typically employing formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, is efficient but can lead to a variety of byproducts.

The Impurity Profile: A Predictive Analysis

A thorough understanding of the synthesis process allows for a predictive assessment of potential impurities. The primary impurities in commercial 1-Chloromethyl-2-methylnaphthalene are expected to arise from unreacted starting materials, side reactions, and degradation.

Table 1: Predicted Impurity Profile of 1-Chloromethyl-2-methylnaphthalene

| Impurity Class | Specific Compound(s) | Origin |

| Starting Material | 2-Methylnaphthalene | Incomplete reaction |

| Isomeric Byproducts | 1-Chloromethyl-7-methylnaphthalene, 3-Chloromethyl-2-methylnaphthalene, etc. | Non-selective electrophilic substitution |

| Over-reaction Products | Di(chloromethyl)-2-methylnaphthalene isomers | Second chloromethylation of the product |

| Hydrolysis Product | (2-Methyl-1-naphthalenyl)methanol | Reaction with residual moisture |

The methyl group in 2-methylnaphthalene is an activating group that directs incoming electrophiles to the ortho and para positions.[2][3] This directing effect is a double-edged sword; while it facilitates the desired reaction, it also promotes the formation of isomeric byproducts.

Caption: Impurity formation pathway in the synthesis of 1-Chloromethyl-2-methylnaphthalene.

Analytical Methodologies: A Two-Pronged Approach for Purity and Assay

A combination of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is recommended for a comprehensive analysis of 1-Chloromethyl-2-methylnaphthalene. GC is ideally suited for the determination of volatile impurities, including the starting material and some isomeric byproducts. HPLC is the preferred method for the assay of the main compound and the quantification of less volatile impurities and isomers that may be difficult to resolve by GC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification and Quantification

GC-MS is a powerful tool for both the identification and quantification of volatile and semi-volatile impurities. The mass spectrometer provides structural information, which is invaluable for the unambiguous identification of isomeric byproducts.

Step-by-Step GC-MS Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of the 1-Chloromethyl-2-methylnaphthalene sample and dissolve it in 10 mL of a suitable solvent such as dichloromethane or toluene.

-

Instrument Setup:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

-

Inlet: Split/splitless injector at 280°C with a split ratio of 50:1.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

-

Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards, if available. Quantify impurities using the area percent method, assuming a similar response factor for isomeric impurities. For more accurate quantification, calibration with certified reference standards is necessary.

Caption: Workflow for GC-MS analysis of 1-Chloromethyl-2-methylnaphthalene.

High-Performance Liquid Chromatography (HPLC) for Assay and Isomer Separation

HPLC is the method of choice for the accurate assay of 1-Chloromethyl-2-methylnaphthalene and for the challenging separation of its positional isomers.[4] Reversed-phase chromatography is typically employed for this class of compounds.

Step-by-Step HPLC Protocol:

-

Sample and Standard Preparation:

-

Standard: Accurately weigh about 10 mg of 1-Chloromethyl-2-methylnaphthalene reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile to create a stock solution. Prepare working standards by further dilution.

-

Sample: Prepare the sample solution in the same manner as the standard, at a similar concentration.

-

-

Instrument Setup:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice. For improved separation of isomers, a phenyl-hexyl or biphenyl stationary phase can be advantageous due to π-π interactions with the naphthalene ring system.[5]

-

Mobile Phase: A gradient elution of acetonitrile and water is recommended. For example, start with 60% acetonitrile and increase to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: UV detector at 225 nm.

-

-

Data Analysis: The assay is calculated by comparing the peak area of the main component in the sample to that of the reference standard. The percentage of impurities can be determined by the area normalization method.

Table 2: HPLC Method Parameters for Assay of 1-Chloromethyl-2-methylnaphthalene

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Characterization by Spectroscopic Methods

In addition to chromatographic techniques, spectroscopic methods are essential for the structural confirmation of 1-Chloromethyl-2-methylnaphthalene and the identification of unknown impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the naphthalene ring. The characteristic singlet for the chloromethyl protons (-CH2Cl) is a key diagnostic signal.[6]

-

Mass Spectrometry (MS): As used in GC-MS, MS provides the molecular weight and fragmentation pattern of the analyte. The isotopic pattern of chlorine (35Cl and 37Cl) is a distinctive feature in the mass spectrum of chlorine-containing compounds.[7]

Conclusion: Ensuring Quality and Reliability

The purity and assay of 1-Chloromethyl-2-methylnaphthalene are critical parameters that can influence the success of subsequent synthetic steps. A comprehensive analytical approach, combining GC-MS for impurity identification and HPLC for accurate assay and isomer separation, is essential for quality control. By understanding the synthetic origin of potential impurities and employing validated analytical methods, researchers and drug development professionals can ensure the quality and reliability of this important chemical intermediate.

References

-

PubChem. 1-Chloromethylnaphthalene. National Center for Biotechnology Information. [Link]. Accessed January 23, 2026.

-

Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. [Link]. Accessed January 23, 2026.

-

ResearchGate. Validation of Analytical Methods. [Link]. Accessed January 23, 2026.

-

Filo. The o/p-directing effect of methyl group in electrophilic substitution re.. [Link]. Accessed January 23, 2026.

-

ResearchGate. Molecular structure, polarizability, hyperpolarizability analysis and spectroscopic characterization of 1-(chloromethyl)-2-methylnaphthalene with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations. [Link]. Accessed January 23, 2026.

-

Chemistry Stack Exchange. Why methyl group is 2,4-directing?. [Link]. Accessed January 23, 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. separationmethods.com [separationmethods.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety, handling, and storage of 1-Chloromethyl-2-methylnaphthalene

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 1-Chloromethyl-2-methylnaphthalene and its Analogs

Preamble: A Note on Structural Analogs and Safety Data

This guide provides a comprehensive overview of the safety protocols for 1-Chloromethyl-2-methylnaphthalene. It is critical for the user to understand that detailed, peer-reviewed safety and toxicology data for this specific compound are not widely available. However, the primary reactive and hazardous functional group, the chloromethyl moiety attached to a naphthalene core, is well-characterized in the structural analog, 1-(Chloromethyl)naphthalene (CAS No. 86-52-2).

The reactivity of the benzylic chloride in these compounds is the principal driver of their hazardous properties, including their corrosive nature and lachrymatory effects. Therefore, this document leverages the extensive safety data available for 1-(Chloromethyl)naphthalene as a reliable surrogate to establish robust safety, handling, and storage protocols. All procedures outlined herein should be considered best practices for both compounds.

Section 1: Compound Identification and Core Hazard Profile

1-Chloromethyl-2-methylnaphthalene is a substituted polycyclic aromatic hydrocarbon. The presence of the reactive chloromethyl group dictates its classification as a hazardous chemical requiring stringent control measures.

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight |

| 1-Chloromethyl-2-methylnaphthalene | (Structure not available) | 5859-45-0 | C₁₂H₁₁Cl | 190.67 g/mol |

| Safety Surrogate: 1-(Chloromethyl)naphthalene | 86-52-2 | C₁₁H₉Cl | 176.64 g/mol [1] |

The primary hazards associated with these compounds are severe. They are classified as corrosive substances that can cause severe skin burns and eye damage.[1][2][3] They are also harmful if swallowed or in contact with the skin.[1][2][3] Furthermore, these compounds are potent lachrymators, meaning they cause a flow of tears.[1][2] There is limited evidence of a carcinogenic effect, warranting an abundance of caution.[4]

Section 2: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. Based on available data for the surrogate 1-(Chloromethyl)naphthalene, the classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][3] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage[2][4] |

| Carcinogenicity | - | Limited evidence of a carcinogenic effect[4] |

| Hazardous to the Aquatic Environment | - | Very toxic to aquatic organisms, may cause long-term adverse effects[4] |

Signal Word: Danger [1]

Hazard Pictograms:

Section 3: Proactive Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

The causality behind risk mitigation is simple: prevent all routes of exposure. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Primary Engineering Control: The Chemical Fume Hood

All handling of 1-Chloromethyl-2-methylnaphthalene, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. Th[5]is is non-negotiable. The fume hood provides critical protection against inhalation of dust or vapors and contains any potential spills.

Mandatory Personal Protective Equipment (PPE)

A standard lab coat and safety glasses are insufficient. A self-validating PPE protocol ensures that each component is selected to counter the specific hazards of the chemical.

| Protection Area | Required Equipment | Rationale and Specifications |

| Eye & Face | Chemical safety goggles AND a full face shield. | [1][4]The compound causes severe eye damage and is a lachrymator. St[1][2]andard safety glasses do not provide an adequate seal. A face shield protects the entire face from splashes during transfers or a reactive event. Contact lenses should not be worn as they can absorb and concentrate irritants. |

| [4] | Hand | Elbow-length PVC or nitrile gloves. |

| [1] | Body | Chemical-resistant lab coat. |

| Respiratory | Not required if handled in a fume hood. | For emergency situations or spill cleanup outside of a fume hood, a NIOSH-approved respirator with an acid gas (Type B) cartridge and a particulate filter is necessary. |

| [4] |

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for safety. The following sections detail step-by-step procedures.

Workflow for Safe Weighing and Handling

This workflow is designed to minimize exposure and contamination risk at every stage.

Caption: A validated workflow for handling 1-Chloromethyl-2-methylnaphthalene.

Detailed Protocol for Weighing and Transfer

-

Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh paper/boat, reaction vessel, solvent for rinsing, and a labeled waste container) is present and organized.

-

Tare the Balance: Place a tared weigh boat or creased weigh paper on the analytical balance inside the fume hood.

-

Dispense Solid: Carefully dispense the solid compound from the stock bottle onto the weigh paper. Avoid creating dust. If the compound is a low-melting solid, it may be sticky; handle accordingly.

-

Transfer: Gently transfer the weighed solid into the reaction vessel.

-

Rinse: Use a small amount of a compatible solvent to rinse any residual material from the weigh boat and spatula directly into the reaction vessel to ensure a quantitative transfer.

-

Immediate Cleanup: Securely close the stock bottle. Dispose of the used weigh paper in the designated solid waste container.

Section 5: Storage and Chemical Incompatibility

Proper storage is a critical, passive safety control.

Storage Conditions

-

Location: Store in a cool, dry, and well-ventilated area.

-

[1][4] Container: Keep the container tightly sealed in its original packaging.

-

[1][3][4] Segregation: Store away from incompatible materials, particularly oxidizing agents and bases. Do[1][3] not store with foodstuff containers.

-

[4] Integrity: Protect containers from physical damage and inspect them regularly for leaks.

#[4]### 5.2 Incompatible Materials

Contact with these substances can lead to vigorous or explosive reactions.

| Class of Incompatible Material | Examples | Reason for Incompatibility |

| Oxidizing Agents | Nitrates, Peroxides, Chlorine Bleaches | Can result in ignition or explosion. |

| [4] | Strong Bases | Sodium Hydroxide, Potassium Carbonate |

| [3][5] | Alcohols & Amines | Methanol, Ethanol, Triethylamine |

| [1] | Moisture | Humid Air, Water |

| [1][3] |

Section 6: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency Response Decision Tree

Caption: A decision-making workflow for emergency situations.

First Aid Measures

-

Skin Contact: Immediately flush the body and clothes with large amounts of water, using a safety shower if available. Qu[4]ickly remove all contaminated clothing. Continue flushing with water and seek immediate medical attention.

-

[1][3][4] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Re[1][2]move contact lenses if present and easy to do. Se[1][2]ek immediate medical attention.

-

[1][2] Ingestion: Do NOT induce vomiting. Ri[1]nse the mouth with water. Never give anything by mouth to an unconscious person. Se[1]ek immediate medical attention.

-

[1][2] Inhalation: If fumes are inhaled, remove the person from the contaminated area to fresh air. La[1][4]y the patient down and keep them warm and rested. Se[4]ek immediate medical attention.

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

[1][3] Hazards: The compound is combustible. He[4]ating may cause containers to rupture violently. Co[4]mbustion products include toxic and corrosive fumes such as carbon oxides, hydrogen chloride, and phosgene.

-

[1][4] Procedure: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 7: Waste Disposal

All waste containing 1-Chloromethyl-2-methylnaphthalene is considered hazardous.

-

Segregation: Collect all contaminated materials (gloves, weigh paper, absorbent pads) and residual chemicals in a dedicated, sealed, and clearly labeled hazardous waste container. 2.[1] Procedure: Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal: Arrange for disposal via a licensed hazardous waste disposal company, following all local, state, and federal regulations.

-[2]--

References

-

1-(CHLOROMETHYL)NAPHTHALENE MSDS. (2018, February 12). Loba Chemie. [Link]

-

PubChem Compound Summary for CID 138615, 1-Chloro-2-methylnaphthalene. (n.d.). National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Reactivity of 1-Chloromethyl-2-methylnaphthalene: A Versatile Intermediate in Modern Synthesis

Introduction: Unlocking Synthetic Potential

In the landscape of advanced organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. 1-Chloromethyl-2-methylnaphthalene is a key intermediate whose reactivity profile offers a compelling entry point to a diverse range of complex molecular architectures. The molecule's utility is rooted in the interplay between the extended π-system of the naphthalene core, the activating nature of a benzylic-type halide, and the subtle yet significant influence of the adjacent 2-methyl group.

This guide provides an in-depth exploration of the chemical behavior of the chloromethyl group in this specific scaffold. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings, the causal factors behind experimental choices, and the practical applications that make this compound a valuable tool for researchers, scientists, and drug development professionals. Every protocol and claim is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design.

Table 1: Physicochemical Properties of 1-Chloromethyl-2-methylnaphthalene

| Property | Value | Source |

| CAS Number | 6626-23-9 | [1] |

| Molecular Formula | C₁₂H₁₁Cl | |

| Molecular Weight | 190.67 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 59-62 °C |

Safety and Handling: 1-Chloromethyl-2-methylnaphthalene is classified as a hazardous substance and must be handled with appropriate precautions.[1]

-

Hazard Codes: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

-

Signal Word: Danger.[1]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, bases, amines, and alcohols.[2] The material is also sensitive to moisture.

The analogous compound, 1-chloromethylnaphthalene, is a known lachrymator, and it is prudent to assume similar properties for the 2-methyl derivative.[3]

Synthesis: The Chloromethylation Pathway

The primary route to 1-chloromethyl-2-methylnaphthalene is the chloromethylation of 2-methylnaphthalene. This reaction, a variant of the Blanc chloromethylation, introduces the reactive -CH₂Cl group onto the aromatic ring. While specific literature for the 2-methyl derivative is sparse, well-established protocols for the parent naphthalene provide a robust and validated starting point.[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Chloromethylation of an Aromatic Core (Adapted from Naphthalene)

This protocol is based on the highly reliable procedure for the synthesis of 1-chloromethylnaphthalene and can be adapted for 2-methylnaphthalene with optimization.[4][5]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet, combine 2-methylnaphthalene (1.0 mol), paraformaldehyde (1.5 mol), 85% phosphoric acid (80 mL), and glacial acetic acid (130 mL).

-

HCl Introduction: While stirring vigorously, introduce a steady stream of dry hydrogen chloride gas into the mixture.

-

Heating: Heat the reaction mixture in a water bath maintained at 80-85°C for 6-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature. Carefully pour the mixture into 1 L of cold water. The oily product layer should separate.

-

Washing: Decant the aqueous layer. Wash the organic layer sequentially with two 500 mL portions of cold water, followed by one 250 mL portion of cold 10% potassium carbonate solution, and finally with two more 250 mL portions of cold water.[3][4]

-

Drying and Purification: Dissolve the washed organic layer in a suitable solvent like diethyl ether, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.

Caption: Experimental workflow for the synthesis of 1-chloromethyl-2-methylnaphthalene.

Core Reactivity: The Chloromethyl Group

The reactivity of 1-chloromethyl-2-methylnaphthalene is dominated by the chemistry of the chloromethyl group, which behaves as a highly reactive benzylic-type halide. The adjacent naphthalene ring stabilizes reaction intermediates through resonance, while the 2-methyl group exerts both electronic and steric influences.

Nucleophilic Substitution Reactions

This is the most significant class of reactions for this compound, providing access to a vast array of derivatives. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, and the operative pathway is dictated by the reaction conditions.

-

Mechanistic Insight (Sₙ1 vs. Sₙ2):

-

Sₙ1 Pathway: Polar, protic solvents (e.g., ethanol, water) and weaker nucleophiles favor the Sₙ1 mechanism. The rate-determining step is the departure of the chloride ion to form a resonance-stabilized naphthylmethyl carbocation. The electron-donating 2-methyl group further stabilizes this carbocation, making the Sₙ1 pathway particularly favorable compared to the unsubstituted analog.

-

Sₙ2 Pathway: Aprotic polar solvents (e.g., DMF, acetone) and strong, unhindered nucleophiles favor the bimolecular Sₙ2 pathway. The nucleophile attacks the electrophilic carbon in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral. The steric bulk of the 2-methyl group may slightly hinder the backside attack required for the Sₙ2 mechanism, particularly with bulky nucleophiles.

-

Caption: Competing Sₙ1 and Sₙ2 mechanisms for nucleophilic substitution.

Protocol: N-Alkylation of an Aniline Derivative

This protocol details the synthesis of N-(2-methylnaphthalen-1-ylmethyl)aniline derivatives, a common transformation in the synthesis of biologically active molecules.[5]

-

Reagents: In a 250 mL round-bottom flask, combine 1-chloromethyl-2-methylnaphthalene (0.01 mol), the desired substituted aniline (0.01 mol), and anhydrous potassium carbonate (0.015 mol).

-

Solvent: Add a suitable polar aprotic solvent, such as acetonitrile or DMF (50 mL).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours, monitoring by TLC.

-

Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be purified by column chromatography on silica gel.

This reaction is crucial in drug discovery; for instance, derivatives of N-(naphthalen-1-ylmethyl)aniline have been synthesized and evaluated as potential antifungal agents.[5]

Free-Radical Reactions

The C-Cl bond in 1-chloromethyl-2-methylnaphthalene can undergo homolytic cleavage under thermal or photochemical conditions, generating a stable 2-methylnaphthylmethyl radical.

-

Atom Transfer Radical Polymerization (ATRP): Similar to its unsubstituted analog, 1-chloromethyl-2-methylnaphthalene can serve as an effective initiator for controlled radical polymerizations, such as ATRP of styrene, in the presence of a copper catalyst.[6] This allows for the synthesis of polymers with a naphthalene end-group, which can impart specific fluorescence or thermal properties.

-

Side-Chain Halogenation: The chlorination of methylnaphthalenes can proceed via a free-radical mechanism, leading to the formation of chloromethyl derivatives.[7] This indicates the susceptibility of the benzylic protons to radical abstraction.

Oxidation Reactions

The chloromethyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid, which are valuable synthetic intermediates.

-

To Aldehyde (2-methyl-1-naphthaldehyde): Oxidation can be achieved using various methods, such as the Sommelet reaction (with hexamine) or by using oxidizing agents like dimethyl sulfoxide (DMSO).

-

To Carboxylic Acid (2-methyl-1-naphthoic acid): More vigorous oxidation, for example, using potassium permanganate (KMnO₄) or nitric acid, will convert the chloromethyl group (or a precursor methyl group) to a carboxylic acid. The oxidation of methylnaphthalenes to their corresponding naphthoic acids is a well-documented industrial process.[2]

Reduction and Organometallic Reactions

-

Reduction to 1,2-dimethylnaphthalene: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., H₂/Pd-C), although the latter may also reduce the naphthalene ring under harsh conditions.

-

Grignard Reagent Formation: 1-Chloromethyl-2-methylnaphthalene can react with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, (2-methylnaphthalen-1-yl)methylmagnesium chloride. This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

Caption: Overview of the primary reaction pathways for 1-chloromethyl-2-methylnaphthalene.

Applications in Drug Development & Advanced Synthesis

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] 1-Chloromethyl-2-methylnaphthalene serves as a critical precursor for introducing the 2-methylnaphthalene moiety into target molecules.

-

Scaffold for Bioactive Molecules: The ability to easily perform nucleophilic substitution allows for the rapid generation of libraries of compounds for biological screening. For example, linking the 2-methylnaphthalene core to various amines, heterocycles, or thiols can produce candidates for antifungal, anticancer, or anti-inflammatory agents.[5]

-

Fluorescent Probes and Materials: The naphthalene ring system possesses inherent fluorescent properties. Derivatives of 1-chloromethyl-2-methylnaphthalene can be incorporated into larger systems to act as fluorescent labels or to create advanced materials with specific optical and electronic properties.

Conclusion

1-Chloromethyl-2-methylnaphthalene is a versatile and highly reactive synthetic intermediate. Its chemical behavior is dominated by the facile displacement of the chloride in nucleophilic substitution reactions, enabled by the resonance stabilization afforded by the naphthalene ring and enhanced by the electronic contribution of the 2-methyl group. Furthermore, its capacity to undergo oxidation, reduction, and free-radical reactions opens up a wide range of synthetic possibilities. For the medicinal chemist or materials scientist, a comprehensive understanding of these reaction pathways is essential for leveraging this potent building block to its full potential, paving the way for the discovery of novel therapeutics and advanced materials.

References

-

DasGupta S, Murumkar P R, Giridhar R, et al. Studies on novel 2-imidazolidinones and tetrahydropyrimidin-2 (1H)-ones as potential TACE inhibitors: design, synthesis, molecular modeling, and preliminary biological evaluation. Bioorganic & Medicinal Chemistry, 2009, 17(10): 3604-3617. [Link]

-

Grummitt, O.; Buck, A. 1-Chloromethylnaphthalene. Organic Syntheses, 1943, 23, 19. [Link]

- CN113999086B - Preparation method of 1-chloromethyl naphthalene.

-

Banedar, P. N. Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica, 2011, 3(1): 105-111. [Link]

-

Lomize, A. L.; et al. Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface. Chemosphere, 2021, 279, 130522. [Link]

-

PubChem. 2-(Chloromethyl)naphthalene. National Center for Biotechnology Information. [Link]

-

Bhide, B. H.; Patel, M. G. Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1985, 94(1), 65-71. [Link]

-

Ballester, M.; et al. Extensive Chlorination of Methylnaphthalenes, Friedel-Crafts Alkylation of Pentachlorobenzene by Heptachloro(chloromethyl) naphthalenes, and Related Results. The Journal of Organic Chemistry, 1993, 58(2), 338-345. [Link]

-